What are the properties of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one?
What are the properties of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one?
An in-depth analysis of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one requires a multidisciplinary approach, bridging physical chemistry, catalytic synthesis, and medicinal applications. This whitepaper is designed for drug development professionals and synthetic chemists who require a rigorous, mechanistic understanding of this compound's behavior, synthesis, and utility as an advanced pharmaceutical intermediate.
Structural Identity and Physicochemical Profiling
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one (often referred to as 2'-bromo-4'-morpholinoacetophenone) is a di-substituted aromatic ketone. The molecule features an electron-withdrawing bromine atom at the ortho position relative to the acetyl group, and an electron-donating morpholine ring at the para position.
This specific substitution pattern creates a unique stereoelectronic environment. The bulky ortho-bromo substituent forces the acetyl group out of coplanarity with the phenyl ring, altering the dihedral angle and subsequently modulating the electrophilicity of the carbonyl carbon[1]. Conversely, the para-morpholino group enriches the electron density of the aromatic system via resonance, which significantly impacts the molecule's reactivity profile during downstream cross-coupling or condensation reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor |
| IUPAC Name | 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Morpholine N, Morpholine O, Carbonyl O) |
| Rotatable Bonds | 2 (Aryl-Carbonyl, Aryl-Morpholine) |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| Predicted Physical State | Crystalline Solid |
Synthetic Architecture: The Buchwald-Hartwig Amination
The most efficient and scalable method to synthesize 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is via the Buchwald-Hartwig cross-coupling of 2,4-dibromoacetophenone (or 4-fluoro-2-bromoacetophenone) with morpholine[2].
As a Senior Application Scientist, I must emphasize the causality behind the catalytic system selection. The presence of the acetyl group introduces a vulnerability: strong bases (like NaOtBu) typically used in amination can trigger unwanted aldol condensations or enolate-driven side reactions. Therefore, a milder base such as Cesium Carbonate (Cs₂CO₃) is mandatory[3]. To compensate for the weaker base and the steric hindrance of the ortho-bromo group (if a di-bromo precursor is used, regioselectivity must be controlled), a highly active, electron-rich biaryl phosphine ligand like XPhos is paired with Pd₂(dba)₃. XPhos facilitates rapid oxidative addition and accelerates reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways[4].
Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig synthesis of the target morpholinoacetophenone.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system where each step contains internal validation to ensure high fidelity and yield.
Step 1: Inert Atmosphere Preparation
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Action: To an oven-dried Schlenk flask, add 2,4-dibromoacetophenone (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (1.5 equiv). Evacuate and backfill the flask with Argon three times.
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Causality: Palladium(0) is highly susceptible to oxidation. The rigorous exclusion of oxygen prevents catalyst deactivation, ensuring the catalytic cycle initiates efficiently.
Step 2: Reagent Introduction and Heating
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Action: Add anhydrous toluene (0.2 M) and morpholine (1.1 equiv) via a gas-tight syringe. Heat the reaction mixture to 100 °C under vigorous stirring.
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Causality: Toluene provides the necessary thermal bandwidth to overcome the activation energy barrier of the sterically hindered oxidative addition, while its non-polar nature suppresses base-catalyzed side reactions of the ketone.
Step 3: In-Process Control (IPC) Validation
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Action: After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Causality: The protocol validates itself here. You must observe the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak at m/z 284.1 (and 286.1 due to bromine isotopes). If unreacted starting material remains, heating is continued; this prevents premature workup.
Step 4: Quenching and Purification
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Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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Causality: Celite filtration traps the precipitated "Palladium black" (inactive Pd aggregates) and inorganic salts, preventing them from streaking through the silica column and contaminating the final crystalline product.
Downstream Trajectories in Drug Discovery
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is not typically a final therapeutic agent; rather, it is a highly privileged scaffold used to construct complex pharmacophores.
Synthesis of Bioactive Chalcones
The acetyl group serves as an ideal handle for Claisen-Schmidt condensations with various substituted benzaldehydes to yield morpholine-bearing chalcones. Morpholino-chalcones have been extensively documented for their potent biological activities, including acting as reversible Monoamine Oxidase A (MAO-A) inhibitors for the management of mental depression[5], and as highly effective antiproliferative agents against HeLa and C6 cancer cell lines[6]. The morpholine ring enhances the aqueous solubility of the highly lipophilic chalcone core, a critical factor for oral bioavailability.
Elaboration via the Ortho-Bromo Handle
The retained bromine atom at the ortho position is a strategic synthetic asset. It allows for subsequent late-stage functionalization. Through Suzuki-Miyaura cross-coupling with aryl boronic acids, or Heck coupling with alkenes, researchers can build sterically congested, multi-ring systems[7]. Furthermore, this handle can be utilized in tandem cyclization reactions to synthesize morpholino-substituted indoles or quinolines, structural motifs frequently found in FDA-approved kinase inhibitors.
Caption: Downstream synthetic applications of the acetophenone derivative in drug discovery.
References
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]
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Kurşun-Aktar, B. S., et al. (2017). Synthesis and biological evaluation of novel chalcones bearing morpholine moiety as antiproliferative agents. Turkish Journal of Chemistry, 41(4), 481-492.[Link]
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Mishra, S., & Jana, P. (2024). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Pharmaceuticals (Basel), 17(5).[Link]
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Bariwal, J., & Van der Eycken, E. V. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Chemical Society Reviews, 48, 1431-1452.[Link]
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Ouyang, J.-S., et al. (2021). Conformational Preference of Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4690-4697.[Link]
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